molecular formula C9H17BrO B14615016 2-Bromo-2,4,4-trimethylhexan-3-one CAS No. 58763-44-3

2-Bromo-2,4,4-trimethylhexan-3-one

Cat. No.: B14615016
CAS No.: 58763-44-3
M. Wt: 221.13 g/mol
InChI Key: YPAYLTPOZDMUKP-UHFFFAOYSA-N
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Description

2-Bromo-2,4,4-trimethylhexan-3-one, with the molecular formula C9H17BrO, is a specialized alkyl bromo ketone compound. As a tertiary α-brominated ketone, this molecule is designed to serve as a versatile building block in organic synthesis. The bromine atom adjacent to the carbonyl group makes it a potential electrophile for nucleophilic substitution reactions (SN1), where it can form a stable carbocation intermediate . This reactivity is valuable for introducing the 2,4,4-trimethyl-3-oxoalkyl fragment into more complex molecular architectures. Researchers can leverage this compound in the development of novel pharmaceutical intermediates, agrochemicals, and other fine chemicals. The specific steric hindrance imposed by the trimethyl groups may influence its reactivity and selectivity, offering unique pathways for chemical exploration. Like related compounds such as 2-Bromo-2,4,4-trimethylpentan-3-one, it requires proper cold-chain storage to maintain stability . This product is intended for use in a controlled laboratory environment by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58763-44-3

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-bromo-2,4,4-trimethylhexan-3-one

InChI

InChI=1S/C9H17BrO/c1-6-8(2,3)7(11)9(4,5)10/h6H2,1-5H3

InChI Key

YPAYLTPOZDMUKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)(C)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Bromination at the 2-position likely proceeds via an acid-catalyzed mechanism. In a protocol analogous to the bromination of alcohols, hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) could facilitate the substitution. The reaction mixture is heated to 120°C for 5 hours , with hexane as a solvent to aid in product isolation.

$$
\text{2,4,4-Trimethylhexan-3-one} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Bromo-2,4,4-trimethylhexan-3-one} + \text{H}_2\text{O}
$$

Yield Optimization : The use of excess HBr (47% aqueous solution) and sulfuric acid as a catalyst maximizes protonation of the carbonyl oxygen, enhancing electrophilicity at the α-carbon. A reported 78% yield for the analogous bromination of 3,5,5-trimethylhexanol suggests similar efficiency for this pathway.

Alkylation of Brominated Precursors

An alternative approach involves constructing the ketone skeleton through alkylation of a brominated intermediate.

Grignard Reaction with Bromoalkanes

A Grignard reagent derived from 2-bromo-2,4,4-trimethylhexane could react with an appropriate carbonyl compound. For example, reaction with methyl magnesium bromide and subsequent oxidation might yield the target ketone:

$$
\text{2-Bromo-2,4,4-trimethylhexane} \xrightarrow{\text{Mg, THF}} \text{Grignard Reagent} \xrightarrow{\text{CO}_2} \text{2,4,4-Trimethylhexan-3-one} \xrightarrow{\text{HBr}} \text{Target Compound}
$$

Challenges : Steric hindrance from the tertiary bromide and the bulky ketone group may limit reaction efficiency.

Halogen Exchange Reactions

Finkelstein Reaction Adaptations

A halogen exchange reaction using sodium iodide (NaI) in acetone could replace a chloride or iodide precursor with bromide. However, this method is less common for tertiary bromides due to their stability.

Analysis of Synthetic Outcomes

Comparative Efficiency of Methods

Method Reagents Conditions Yield Limitations
Direct Bromination HBr, H₂SO₄, hexane 120°C, 5h ~78%* Competing oxidation side reactions
Grignard Alkylation Mg, CO₂, HBr THF, reflux 40-60% Steric hindrance
Halogen Exchange NaI, acetone RT, 24h <30% Low feasibility for tertiary systems

*Extrapolated from analogous alcohol bromination.

Purification Strategies

Due to the high boiling point of branched alkanes (e.g., 2,3,4-trimethylhexane boils at ~128°C), fractional distillation under reduced pressure is recommended. The target compound’s polarity differences from precursors facilitate separation via column chromatography (silica gel, hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4,4-trimethylhexan-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.

Major Products

    Substitution: Formation of 2-hydroxy-2,4,4-trimethylhexan-3-one or other substituted derivatives.

    Elimination: Formation of alkenes such as 2,4,4-trimethylhex-2-ene.

    Reduction: Formation of 2-bromo-2,4,4-trimethylhexan-3-ol.

Scientific Research Applications

2-Bromo-2,4,4-trimethylhexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-2,4,4-trimethylhexan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations such as reduction or condensation. The compound’s reactivity is influenced by the presence of the bulky trimethyl groups, which can affect the steric and electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Ketones

To contextualize the properties and reactivity of 2-bromo-2,4,4-trimethylhexan-3-one, we compare it with three analogues:

2-Bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-one

Cyclohexylmethyl Bromide

2-Bromo-2',4'-dimethoxyacetophenone

Table 1: Structural and Functional Comparison
Compound Key Structural Features Reactivity Highlights Reported Yields/Applications
This compound α-Bromo ketone; branched alkyl chain Electrophilic substitution at α-carbon; cyclization precursor Limited direct data; inferred from analogues
2-Bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-one Cyclic α-bromo ketone; fused benzopyran ring Oxidative aromatization with iodine; forms dihydrobenzopyrans 85–89% yields in aromatization
Cyclohexylmethyl Bromide Bromomethyl-substituted cyclohexane SN2 nucleophilic substitution; alkylating agent Used in alkylation reactions; no yield data
2-Bromo-2',4'-dimethoxyacetophenone Aromatic bromo ketone; methoxy substituents Directed ortho-metalation; Suzuki coupling Intermediate in pharmaceutical synthesis
Table 2: Key Reaction Pathways
Compound Preferred Reactions Byproducts/Challenges
This compound SN2 displacement, cyclization Steric hindrance from methyl groups
2-Bromo-2,3,4,6,7,8-hexahydro-1-benzopyran-5-one Oxidative aromatization Ring-opening under harsh conditions
Cyclohexylmethyl Bromide Alkylation, nucleophilic substitution Competing elimination (E2)

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-2,4,4-trimethylhexan-3-one, and how do steric effects influence reaction optimization?

Methodological Answer: The compound can be synthesized via bromination of 2,4,4-trimethylhexan-3-one using reagents like PBr₃ or HBr under controlled conditions. Steric hindrance from the 2,4,4-trimethyl groups necessitates careful optimization of solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature to avoid byproduct formation. For route planning, databases like REAXYS and BKMS_METABOLIC can identify analogous protocols for brominated ketones . Key parameters to monitor include:

ParameterConsideration
ReagentPBr₃ (mild conditions) vs. HBr (acidic, higher reactivity)
SolventNon-polar solvents may reduce steric crowding at the reaction site
TemperatureLower temps (0–25°C) to minimize elimination side reactions
Yield OptimizationUse GC-MS or HPLC to track purity during reaction quenching and workup

Q. How can NMR spectroscopy resolve the stereochemical and electronic environment of this compound?

Methodological Answer: 1H/13C NMR, coupled with 2D techniques (e.g., COSY, HSQC), is critical for distinguishing overlapping signals from methyl groups and the bromine atom. Key steps:

  • 1H NMR: Identify deshielded protons near the carbonyl (δ 2.1–2.5 ppm) and bromine (δ 3.0–3.5 ppm).
  • 13C NMR: Carbonyl carbon (δ 205–215 ppm) and quaternary carbons (δ 35–45 ppm) reflect steric and electronic effects.
  • DEPT-135: Differentiate CH₃, CH₂, and CH groups near the substituents .
  • Solvent Choice: CDCl₃ minimizes signal broadening caused by steric crowding.

Advanced Research Questions

Q. What computational models (e.g., DFT, QSPR) predict the thermodynamic stability and reaction pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates energy barriers for reactions like nucleophilic substitution or elimination. Quantum Chemistry-based tools (e.g., CC-DPS) model steric effects from methyl groups, predicting regioselectivity in SN2 vs. E2 mechanisms . Key applications:

  • Transition State Analysis: Identify steric clashes between methyl groups and nucleophiles.
  • QSPR Models: Correlate substituent effects with solubility or reactivity using databases like PISTACHIO .

Q. How do steric effects from the 2,4,4-trimethyl groups influence competing reaction mechanisms (e.g., elimination vs. substitution)?

Methodological Answer: The bulky methyl groups at C2 and C4 disfavor SN2 mechanisms (due to hindered backside attack) and promote elimination (E2) or radical pathways. Experimental validation:

  • Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., 2-bromohexan-3-one).
  • Isotopic Labeling: Track bromide displacement using 18O-labeled ketones to confirm mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields or byproduct profiles during multi-step syntheses involving this compound?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Mitigation strategies:

  • Reproducibility Checks: Standardize solvent drying (molecular sieves) and inert atmospheres (N₂/Ar).
  • Byproduct Identification: Use LC-MS/MS to detect minor intermediates (e.g., enol ethers from elimination).
  • Control Experiments: Test each synthetic step independently to isolate error sources .

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